Levonantradol

Description

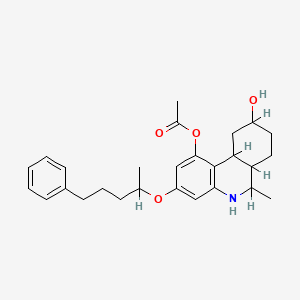

Structure

2D Structure

3D Structure

Properties

CAS No. |

72028-54-7 |

|---|---|

Molecular Formula |

C27H35NO4 |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

[9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |

InChI |

InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3 |

InChI Key |

FFVXQGMUHIJQAO-UHFFFAOYSA-N |

SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |

Canonical SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |

Synonyms |

levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Levonantradol

Cannabinoid Receptor Interaction Profiles

Levonantradol's effects are primarily mediated through its interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide array of physiological processes.

Agonism at Cannabinoid Receptor Type 1 (CB1R)

This compound (B1675165) acts as a full agonist at the Cannabinoid Receptor Type 1 (CB1R). CB1Rs are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids. As a full agonist, this compound binds to and activates CB1Rs, mimicking the effects of endogenous cannabinoids like anandamide. This activation is stereoselective, as evidenced by the fact that its enantiomer, dextronantradol, does not exhibit the same inhibitory effect on adenylyl cyclase activity.

Comparative Ligand Binding Affinities and Intrinsic Efficacies (e.g., vs. Δ9-Tetrahydrocannabinol)

Studies have consistently shown that this compound possesses a higher binding affinity and greater intrinsic efficacy compared to Δ9-Tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. In comparative studies, the rank order of potency for stimulating G-protein activation was found to be this compound being approximately equal to CP55940, and both being greater than WIN55212-2, which was greater than or equal to Δ9-THC. This indicates that this compound is more potent in activating the cannabinoid receptors and eliciting a cellular response. It is estimated to be around 30 times more potent than THC.

Comparative Potency of Cannabinoid Agonists

| Compound | Relative Potency |

|---|---|

| This compound | ~30x THC |

| CP55940 | ~ this compound |

| WIN55212-2 | > or = Δ9-THC |

| Δ9-Tetrahydrocannabinol (THC) | Baseline |

This table illustrates the relative potencies of various cannabinoid agonists in stimulating G-protein activation, with THC as the baseline for comparison. Data is based on findings from comparative studies.

Intracellular Signal Transduction Mechanisms Mediated by G-Protein Coupled Receptors (GPCRs)

The activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. These receptors belong to the superfamily of G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction.

Regulation of Adenylyl Cyclase Activity and Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

A primary mechanism of action for this compound, following CB1R and CB2R activation, is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, this compound leads to a decrease in intracellular cAMP levels. This reduction in cAMP, a crucial second messenger, subsequently downregulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways. This inhibitory effect on adenylyl cyclase is a hallmark of CB1 receptor activation and has been demonstrated in neuroblastoma cells.

Impact on Neuronal Ion Channel Conductance (Calcium and Potassium)

Activation of CB1 receptors by this compound also modulates neuronal ion channel activity. Specifically, it leads to a decrease in calcium (Ca2+) conductance and an increase in potassium (K+) conductance in the brain. The inhibition of voltage-gated calcium channels, particularly N-type and P/Q-type, reduces neurotransmitter release from presynaptic terminals. Concurrently, the activation of inwardly rectifying potassium channels leads to hyperpolarization of the neuronal membrane, further decreasing neuronal excitability. This modulation of ion channel conductance is a key mechanism through which this compound exerts its effects on synaptic transmission.

Agonist-Specific Coupling to G-Protein Subtypes (e.g., Gi/o proteins)

This compound, as a cannabinoid receptor agonist, primarily exerts its effects through the activation of G-protein coupled receptors (GPCRs), particularly the CB1 receptor, which is abundant in the central nervous system. These receptors preferentially couple to the Gi/o family of G-proteins, which are inhibitory in function. The activation of these pathways leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.

| Ligand | Gαi1 Subtype Activity | Gαi2 Subtype Activity | Gαi3 Subtype Activity |

| Desacetylthis compound (B1231675) | Agonist | Agonist | Inverse Agonist |

| WIN55212-2 | Agonist | Agonist | Agonist |

| (R)-methanandamide | Inverse Agonist | Inverse Agonist | Agonist |

This table illustrates the principle of agonist-specific G-protein coupling, using desacetylthis compound as a key example. Data sourced from Mukhopadhyay and Howlett (2005) and Laprairie et al. (2015).

Stimulation of GTPγS Binding

The activation of G-proteins by an agonist can be quantified using a [³⁵S]GTPγS binding assay. This technique measures the replacement of GDP with the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit, an essential step in signal transduction. Studies utilizing this assay have been crucial in characterizing the efficacy and potency of various cannabinoid agonists, including this compound.

In membranes from several rat brain regions, this compound was shown to stimulate [³⁵S]GTPγS binding. Its potency in these assays was found to be comparable to that of another potent synthetic cannabinoid, CP55940, and greater than that of WIN55212-2 and Δ⁹-tetrahydrocannabinol (Δ⁹-THC). However, other research has categorized this compound as a lower-efficacy agonist in stimulating GTPγS binding in certain cellular systems, such as HEK293 cells overexpressing the human CB1 receptor. In these specific cells, the maximum stimulation of GTPγS binding by high-efficacy agonists was attenuated by the Cannabinoid Receptor Interacting Protein 1a (CRIP1a), while the effects of lower-efficacy agonists like this compound were insensitive to CRIP1a overexpression. This suggests that the cellular environment and associated proteins can modulate the apparent efficacy of this compound in activating G-proteins.

| Cannabinoid Agonist | Rank Order of Potency (Stimulation of [³⁵S]GTPγS Binding) |

| CP55940 | ~1 |

| This compound | ~1 |

| WIN55212-2 | 2 |

| Δ⁹-THC | 3 |

| Methanandamide | 4 |

This table shows the relative potency of several cannabinoid agonists in stimulating G-protein activation in rat brain membranes. Data sourced from Breivogel & Childers (2000).

Characterization of Non-Cannabinoid Receptor Targets and Interactions

Beyond its well-documented activity at cannabinoid receptors, this compound's pharmacological profile is also shaped by its interactions with other biological targets and pathways.

This compound has been shown to modulate the dopaminergic system. Specifically, it antagonizes the compensatory increase in striatal dopamine (B1211576) synthesis that is induced by the dopamine receptor antagonist, haloperidol (B65202). This effect is stereospecific; the pharmacologically less active enantiomer, dextronantradol, was found to be approximately 30 times less effective in this regard. The potency of this compound in this action was significantly higher than that of Δ⁹-THC, which produced a similar, though weaker, attenuation of the haloperidol effect at a dose 320 times greater. This interaction suggests that this compound can influence the regulation of dopamine, a key neurotransmitter in motor control, motivation, and reward.

Evidence suggests that this compound interacts with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain. Early in vivo studies in mice demonstrated that synthetic cannabinoids, including this compound, enhanced the specific binding of [³H]-flunitrazepam, a benzodiazepine (B76468) that binds to the GABA-A receptor complex. This suggests a positive allosteric modulatory effect on GABA-A receptors. The GABAergic system plays a critical role in regulating neuronal excitability, and its modulation by this compound could underlie some of its central nervous system effects. Indeed, researchers have proposed that the GABA-like actions of this compound may be responsible, at least in part, for its ability to antagonize haloperidol-induced effects on dopamine synthesis.

Preclinical Pharmacological Effects and Mechanisms in Animal Models

Antinociceptive and Analgesic Actions

The pain-relieving properties of levonantradol (B1675165) have been extensively studied, revealing its influence on the body's pain pathways.

Characterization of Spinal and Supraspinal Nociceptive Pathway Modulation

The endocannabinoid system plays a crucial role in modulating pain at various levels of the nervous system, including peripheral, spinal, and supraspinal sites. Cannabinoid receptors, particularly CB1 receptors, are densely expressed in regions of the brain and spinal cord that are critical for processing and transmitting pain signals. Animal research indicates that endocannabinoids exert their analgesic effects by acting on these pathways.

At the spinal level, CB1 receptors are found in the dorsal root ganglia and the dorsal horn, where they inhibit the release of neurotransmitters involved in pain transmission. Supraspinally, the endocannabinoid system modulates pain by inhibiting ascending nociceptive signals in the thalamus and brainstem. It also influences the subjective experience of pain by acting on fronto-limbic circuits and activates descending inhibitory pathways that suppress pain signals in the spinal cord. This modulation is achieved by inhibiting the release of the inhibitory neurotransmitter GABA in areas like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM).

Effects in Models of Neuropathic and Inflammatory Pain

Animal models of neuropathic and inflammatory pain have been instrumental in understanding the potential of cannabinoids for chronic pain conditions. In models of neuropathic pain, such as those induced by nerve injury, there is an upregulation of CB1 receptors in the nervous system, which may enhance the analgesic effects of cannabinoid agonists. This suggests a specific role for the endocannabinoid system in managing this type of pain.

Synthetic cannabinoids have shown efficacy in these models. For instance, ajulemic acid, another synthetic cannabinoid, has demonstrated analgesic and anti-inflammatory properties in animal models of neuropathic pain. uwi.edu Similarly, cannabidiol (B1668261) (CBD) has been shown to have antihyperalgesic effects in animal models of neuropathic pain and anti-inflammatory effects in models of chronic inflammation. Studies using models like the spinal nerve ligation model have further confirmed the potential of cannabinoids to alleviate chronic neuropathic pain.

Analysis of Cross-Tolerance and Synergistic Interactions with Other Analgesics (e.g., Opioids)

The interaction between the cannabinoid and opioid systems is complex, with evidence suggesting both synergistic effects and cross-tolerance. Opioid and cannabinoid receptors share similar signaling pathways and are often located in the same neurons, allowing for direct and indirect interactions.

Preclinical studies have consistently shown that combining cannabinoids with opioids can lead to enhanced pain relief, an effect known as opioid-sparing. This synergy is supported by the fact that cannabinoid administration can stimulate the release of endogenous opioid peptides. However, the development of cross-tolerance has also been observed. This means that tolerance to opioids can reduce the analgesic effects of cannabinoids, and vice-versa. For instance, one study reported that morphine-dependent animals showed a decreased antinociceptive response to THC. Conversely, other studies have found that cannabinoids can potentiate the acute analgesic effects in morphine-tolerant animals. These conflicting findings highlight the intricate nature of the interaction between these two systems. A systematic review of preclinical studies found evidence of opioid-sparing effects for mixed CB1/CB2 agonists, including this compound.

Central Nervous System Behavioral and Physiological Research

Beyond its analgesic effects, this compound also impacts motor function and behavior, primarily through its action on the central nervous system.

Assessment of Locomotor Activity and Motor Coordination

In animal models, cannabinoid agonists, including this compound, are known to affect motor function. Studies in rodents have shown that this compound can increase immobility and catalepsy in a dose-dependent manner. These effects are thought to be mediated through interactions with the dopamine (B1211576) system. Specifically, dopamine D1 and D2 receptor agonists have been shown to lessen the motor dysfunction caused by this compound in mice.

Thermoregulatory System Modulation (e.g., Hypothermia)

This compound has demonstrated a consistent capacity to induce hypothermia in animal models, an effect commonly associated with cannabinoid receptor agonists. Studies in mice have shown that the administration of this compound leads to a dose-dependent decrease in body temperature. This hypothermic effect is considered a hallmark of central cannabinoid activity and is often used as a behavioral endpoint to assess the potency and efficacy of cannabinoid compounds. The mechanism underlying this thermoregulatory modulation is believed to involve the activation of CB1 receptors in the central nervous system, which play a crucial role in regulating body temperature. The potency of this compound in inducing hypothermia is notably high, with effects observed at low milligram per kilogram doses in mice.

Induction of Catalepsy-Like Immobility

In rodent models, this compound is known to produce catalepsy, a state of immobility and muscular rigidity. This effect is a characteristic feature of potent CB1 receptor agonists and is often studied in conjunction with other behavioral measures to build a comprehensive profile of a compound's central nervous system activity. Research in mice has established that the cataleptic effects of this compound are dose-dependent. However, it is noteworthy that while cannabinoid agonists like this compound induce catalepsy in rodents, this effect is not observed in primates. This species-specific difference highlights the importance of using various animal models to predict potential effects in humans. The induction of catalepsy in rats has been linked to the effects of cannabinoids on the basal ganglia, a brain region rich in CB1 receptors.

Investigation of Anti-Emetic Mechanisms

This compound has been recognized for its potent anti-emetic properties in various animal models. It has shown efficacy in suppressing nausea and vomiting induced by chemotherapy agents. The anti-emetic action of cannabinoids like this compound is primarily mediated through the activation of CB1 receptors. Animal models of emesis have been crucial in demonstrating that cannabinoids can act as broad-spectrum anti-emetics. While most traditional anti-emetics function as receptor antagonists, cannabinoids are unique in that they exert their effects as agonists.

Research on Specific Ocular Effects (e.g., Ptosis)

Studies in non-human primates have investigated the ocular effects of this compound, with a particular focus on ptosis, or drooping of the upper eyelid. In one study, cynomolgus monkeys treated with intramuscular this compound experienced ptosis, although the results did not achieve statistical significance. Another study noted that rhesus monkeys periodically injected with this compound exhibited symptoms of central nervous system depression, including ptosis. These findings in animal models, particularly in primates whose eyelid physiology is similar to humans, suggest a potential association between this compound and ptosis.

Investigations in Animal Models of Neurological and Inflammatory Conditions

Research on Neuroprotective Potential in Animal Models (Broader cannabinoid context applicable to this compound research)

The neuroprotective potential of cannabinoids, a class of compounds to which this compound belongs, is an active area of research. The mechanisms underlying these potential effects are multifaceted and include antioxidant and anti-inflammatory actions. Pharmacological evidence indicates that this compound, along with other cannabinoids, inhibits the activity of adenylate cyclase in neuroblastoma cells, a process that is not blocked by antagonists of other major receptor systems, suggesting a specific cannabinoid receptor-mediated action. This modulation of a key cellular signaling pathway may contribute to neuroprotective outcomes. Furthermore, prolonged activation of CB1 receptors can lead to the expression of genes involved in neuroprotection, such as brain-derived neurotrophic factor (BDNF).

Modulation of Microglial Activity and Pro-Inflammatory Cytokine Expression

This compound has been shown to modulate the activity of microglia, the resident immune cells of the central nervous system. In studies using rat microglial cells, this compound reduced the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-1α (IL-1α) and tumor necrosis factor-α (TNF-α). Interestingly, this effect was not reversed by selective antagonists for either the CB1 or CB2 receptors, suggesting the involvement of a non-classical cannabinoid receptor on microglia. This finding is supported by similar results with the enantiomer of this compound, dextronantradol, which also inhibited cytokine mRNA expression in a manner not blocked by CB1 or CB2 antagonists. The ability of cannabinoids to inhibit the release of pro-inflammatory cytokines from activated microglial cells is a key component of their anti-inflammatory properties.

Structure Activity Relationship Sar Studies and Synthetic Chemical Research

Delineation of Critical Structural Determinants for Biological Activity

Early research into cannabinoid SAR, particularly building upon the structure of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), identified several key structural features essential for receptor binding and biological activity. Levonantradol's structure incorporates these principles, and modifications to these features have been systematically explored to refine understanding and optimize activity.

Optimization of the Alkyl Side Chain (C-3)

The alkyl side chain at the C-3 position of the cannabinoid scaffold is recognized as a critical pharmacophoric group. Studies on hexahydrocannabinol (B1216694) (HHC) and related analogs, which form the basis for understanding this compound's SAR, indicated that the length and branching of this chain significantly influence binding affinity and biological activity . Optimal activity for CB₁ receptor binding and antinociceptive effects was generally observed with alkyl chains of seven or eight carbons, often featuring dimethyl substitution. Shorter or longer chains, or those lacking appropriate branching, typically resulted in reduced affinity and potency . This compound (B1675165) itself features a phenylpentyl side chain, which contributes to its high affinity and potency, demonstrating that variations beyond simple linear alkyl chains can also be effective .

Importance of Hydroxyl Group Configurations (C9, Phenolic)

The presence of a phenolic hydroxyl group on the aromatic A-ring is a fundamental requirement for cannabinoid activity, playing a crucial role in receptor binding . Modifications or substitutions at this position generally lead to a substantial loss of activity . Furthermore, the hydroxyl group at the C-9 position of the cyclohexyl ring is also vital. Specifically, an equatorial orientation of the C-9 hydroxyl group, as seen in this compound and other high-potency cannabinoids like CP-55,940, is associated with increased affinity and efficacy compared to an axial orientation . The presence of this hydroxyl group is considered a key feature shared by many high-potency and affinity cannabinoids.

Stereochemical Considerations and Their Pharmacological Implications

Stereochemistry plays a pivotal role in the pharmacological activity of this compound and other cannabinoids . The molecule possesses multiple chiral centers, and specific stereoisomers exhibit significantly different receptor binding affinities and biological effects. For instance, this compound, the (-)-enantiomer, is pharmacologically much more active than its (+)-enantiomer, dextronantradol, which is approximately 30 times less effective . The (6aR,10aR) stereochemistry of the tricyclic core is also crucial for cannabinoid activity . This stereospecificity underscores the importance of precise control over the three-dimensional structure of cannabinoid ligands to achieve desired pharmacological outcomes.

Advanced Synthetic Methodologies for Compound Derivatization

The synthesis of this compound and its analogs has employed sophisticated chemical strategies to achieve structural diversity and stereochemical control, enabling detailed SAR studies.

Design and Synthesis of Novel this compound Analogs for SAR Refinement

To further refine the understanding of this compound's SAR and to discover compounds with improved properties, researchers have synthesized numerous analogs. These efforts involve systematic modifications to different parts of the molecule, including the C-3 side chain, the hydroxyl groups, and the core tricyclic structure . For example, variations in the length, branching, and polarity of the C-3 side chain have been explored . Additionally, the incorporation of polar atoms like nitrogen into the scaffold or side chain has been investigated to enhance physicochemical properties while maintaining high binding affinity . These synthetic endeavors, guided by SAR data, aim to develop novel ligands with tailored potency, selectivity, and pharmacokinetic profiles.

Compound List

this compound

Δ⁹-tetrahydrocannabinol (Δ⁹-THC)

Hexahydrocannabinol (HHC)

Dextronantradol

CP-55,940

CP-47,497

Nabilone

Dronabinol

HU-210

Nabitan

Pravadoline

JWH-015

JWH-161

AM-4809

AM-906

AM-4054

AM-4089

AM-978

AM-411

AM-4054

AM-4089

AM-978

AM-411

AM-4054

AM-4089

AM-978

AM-411

CP-50,556-1

Desacetylthis compound (B1231675)

Dexanabinol (HU-211)

Theoretical Implications and Future Directions in Levonantradol Research

Advancing the Understanding of Endocannabinoid System Modulation

Levonantradol (B1675165), a synthetic analog of dronabinol, serves as a potent tool for probing the intricacies of the endocannabinoid system (ECS). As a full agonist of the CB1 receptor, it plays a crucial role in activating G-protein coupled receptors (GPCRs), which in turn modulate the inhibition of adenylyl cyclase and the accumulation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The CB1 receptor, the most abundant GPCR in the central nervous system, is a key target of this compound. Activation of CB1 receptors by this compound leads to a decrease in calcium conductance and an increase in potassium conductance in the brain, thereby modulating synaptic transmission and mediating psychoactivity.

Research has demonstrated that this compound exhibits a higher binding affinity and efficacy compared to other synthetic cannabinoids like Δ9-THC. This potent and selective interaction with CB1 and CB2 receptors allows for a more precise investigation of the downstream signaling pathways and physiological effects associated with ECS activation. By studying the effects of this compound, researchers can gain deeper insights into the fundamental mechanisms by which the ECS regulates a wide array of physiological processes, including pain perception, mood, and memory.

Furthermore, the stereoselective action of this compound, where the levo-isomer is active and the dextro-isomer is not, provides a critical control for receptor-mediated effects. This stereoselectivity was instrumental in early research that helped to biochemically characterize the cannabinoid receptor as a GPCR that signals through the inhibitory G protein, Gαi. The use of this compound in preclinical studies continues to be vital for elucidating the complex roles of the ECS in both normal physiology and various pathological conditions.

Discovery and Validation of Novel Molecular Targets Beyond CB1R and CB2R

While the primary actions of this compound are mediated through CB1 and CB2 receptors, emerging evidence suggests the existence of other molecular targets. Studies have shown that this compound can reduce the expression of proinflammatory cytokines, an effect that was not reversed by selective antagonists for CB1 and CB2 receptors. This points towards the involvement of non-classical cannabinoid receptors or other signaling pathways in the anti-inflammatory effects of this compound.

The investigation into these off-target effects is a burgeoning area of research. For instance, some cannabinoids have been shown to interact with a variety of other receptors and ion channels, including G protein-coupled receptors GPR3, GPR6, and GPR12, as well as opioid and glycine (B1666218) receptors. Although direct interactions of this compound with these specific targets have not been extensively documented, the broader findings within the cannabinoid field suggest that it is plausible. One study noted that this compound could facilitate benzodiazepine (B76468) binding, indicating a potential interaction with GABAa receptors.

The identification and validation of these novel molecular targets are crucial for a comprehensive understanding of this compound's pharmacological profile. This knowledge could lead to the development of more selective drugs with improved therapeutic indices. Future research will likely employ advanced techniques such as proteomics and genetic screening to systematically identify and characterize these non-CB1/CB2 targets, further expanding our understanding of cannabinoid pharmacology.

Development of Sophisticated Preclinical Efficacy Assessment Models

The evaluation of this compound's therapeutic potential has historically relied on a range of preclinical models. These have included in vivo studies in various animal species such as rodents, cats, and non-human primates to assess its analgesic and antiemetic properties. In vitro models, such as cell-free radioligand binding assays and cultured neuroblastoma cells, were instrumental in the initial identification and characterization of the cannabinoid receptor and its signaling pathways.

Modern preclinical research is moving towards more sophisticated and translationally relevant models. Organotypic cultures, which preserve the three-dimensional architecture and cellular interactions of tissues, are becoming increasingly valuable for studying the effects of cannabinoids in a more physiologically relevant context. Additionally, the use of human-derived cells, such as neural progenitor cells, allows for the investigation of cannabinoid effects on human neuronal development and neurodegeneration.

For assessing specific therapeutic applications, animal models of disease remain critical. For example, models of chronic pain, neurodegenerative diseases, and chemotherapy-induced nausea are employed to evaluate the efficacy of this compound and its analogs. The development of these models is an ongoing process, with a continuous effort to improve their predictive validity for human clinical outcomes. Future directions in this area may involve the use of patient-derived xenografts and personalized medicine approaches to better tailor preclinical assessments.

Elucidating Complex Pharmacokinetic and Pharmacodynamic Interplays in Research Settings

The relationship between the concentration of this compound in the body and its pharmacological effects is a complex interplay of pharmacokinetic and pharmacodynamic factors. This compound is a highly lipophilic molecule with a low molecular weight, which allows it to readily cross the blood-brain barrier. However, its bioavailability can be variable, particularly after oral administration, due to extensive first-pass metabolism in the liver.

In vivo studies have shown that this compound is rapidly deacetylated to its active metabolite, desacetylthis compound (B1231675). This metabolite is the primary species detected in plasma and is responsible for the observed pharmacological effects. The time to reach peak plasma concentration of desacetylthis compound is typically 1 to 2 hours, with an elimination half-life of 1 to 2 hours in animals.

The pharmacodynamic effects of this compound are directly related to its interaction with cannabinoid receptors. As a full agonist, its efficacy is dependent on the level of GPCR activity. this compound has a higher binding affinity and efficacy than THC, which contributes to its greater potency. Understanding the dose-response relationship and the time course of its effects is crucial for designing and interpreting preclinical and clinical studies. Future research in this area will likely focus on developing more detailed pharmacokinetic/pharmacodynamic (PK/PD) models to better predict the therapeutic window and potential for side effects of this compound and related compounds.

Rational Design and Synthesis of Next-Generation Cannabinoid Research Tools and Probes

This compound and its analogs have served as foundational scaffolds for the rational design and synthesis of new cannabinoid research tools. By systematically modifying the chemical structure of these compounds, scientists can develop novel ligands with altered affinity, efficacy, and selectivity for cannabinoid receptors and other targets. This process of "rational drug design" is essential for creating better therapeutic agents and more precise research probes.

For example, the development of selective antagonists for CB1 (e.g., SR141716A) and CB2 (e.g., SR144528) receptors was a major breakthrough that allowed researchers to dissect the specific roles of each receptor subtype in various physiological processes. Similarly, the synthesis of radiolabeled analogs, such as tritiated CP55940, was crucial for identifying and characterizing the cannabinoid receptor binding site.

The future of this field lies in the continued development of sophisticated chemical probes. This includes the design of fluorescently labeled ligands for imaging receptor trafficking and localization, as well as photoaffinity labels for identifying novel binding partners. Furthermore, the creation of allosteric modulators, which bind to a site on the receptor distinct from the orthosteric ligand binding site, offers a promising avenue for fine-tuning receptor signaling with potentially fewer side effects. The ongoing synthesis and characterization of these next-generation tools will undoubtedly lead to a deeper understanding of the endocannabinoid system.

Cross-Disciplinary Integration of this compound Research with Systems Biology and Neuroscience

A comprehensive understanding of this compound's effects requires an integrative approach that combines knowledge from various disciplines. Systems biology, with its focus on understanding the complex interactions within biological systems, provides a powerful framework for analyzing the multifaceted actions of this compound. By integrating data from genomics, proteomics, and metabolomics, researchers can construct detailed models of the signaling networks affected by this compound, moving beyond a single-receptor, single-pathway perspective.

Neuroscience provides the essential context for interpreting the effects of this compound on brain function and behavior. The high expression of CB1 receptors in brain regions involved in motor control, cognition, and emotion explains the diverse behavioral effects of cannabinoids. Integrating pharmacological data with advanced neuroimaging techniques and electrophysiological recordings can reveal how this compound modulates neural circuits and ultimately influences behavior.

The future of this compound research will increasingly rely on this cross-disciplinary approach. For example, combining computational modeling with experimental data can help to predict the systemic effects of this compound and identify key nodes in the signaling network that could be targeted for therapeutic intervention. This integrative perspective is essential for translating basic research findings into novel therapeutic strategies for a wide range of neurological and psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.